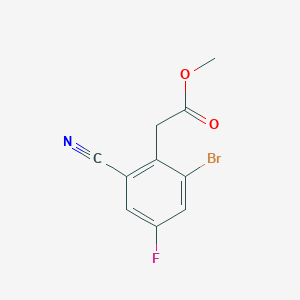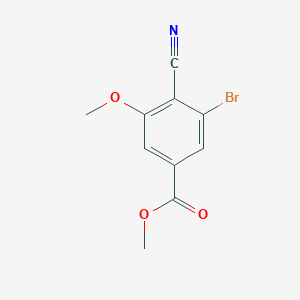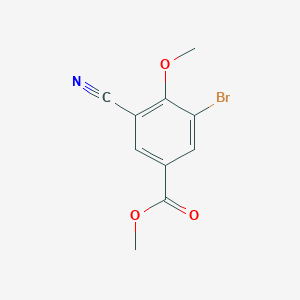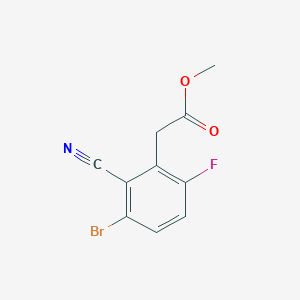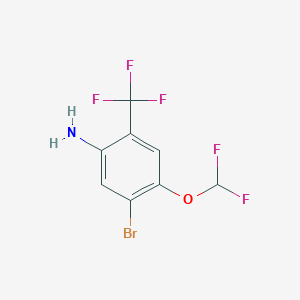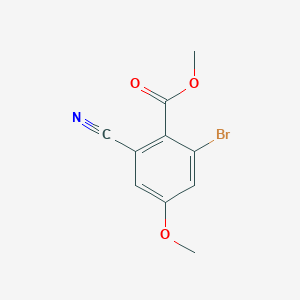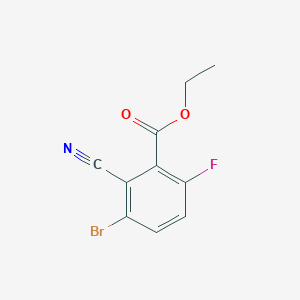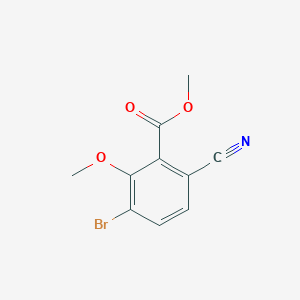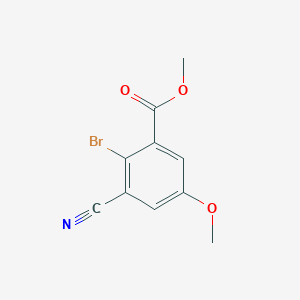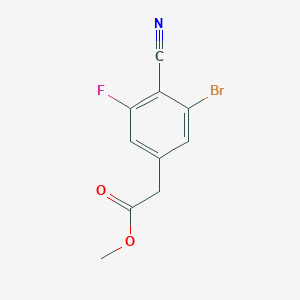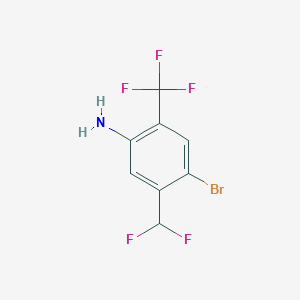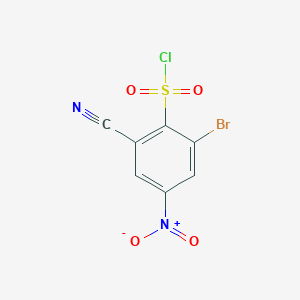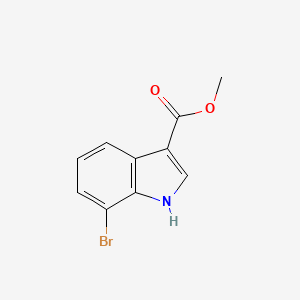
methyl 7-bromo-1H-indole-3-carboxylate
Vue d'ensemble
Description
Methyl 7-bromo-1H-indole-3-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community . The carbonyl groups in indole derivatives can undergo C–C and C–N coupling reactions and reductions, making them important precursors for the synthesis of diverse heterocyclic derivatives .Molecular Structure Analysis
The molecular structure of methyl 7-bromo-1H-indole-3-carboxylate is planar . In the crystal, molecules form three kinds of intermolecular C—H…O hydrogen bonds, resulting in a sheet structure in the ab plane .Chemical Reactions Analysis
Indole derivatives, such as methyl 7-bromo-1H-indole-3-carboxylate, have been key intermediates for the preparation of biologically active compounds and indole alkaloids . Their carbonyl groups can facilely undergo C–C and C–N coupling reactions and reductions .Applications De Recherche Scientifique
Antiviral Activity
Methyl 7-bromo-1H-indole-3-carboxylate derivatives have been synthesized and tested for their antiviral properties. For instance, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, highlighting their potential as antiviral agents .
Anti-HIV Properties
Indole derivatives, including those related to methyl 7-bromo-1H-indole-3-carboxylate, have been explored for their anti-HIV properties. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have been conducted to assess their effectiveness against HIV-1 .
Anticancer Applications
The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity for multiple receptors. This makes indole derivatives, such as methyl 7-bromo-1H-indole-3-carboxylate, candidates for cancer treatment. They have been used to develop compounds with potential anticancer activities .
Antimicrobial Effects
Indole derivatives are known for their antimicrobial properties. Methyl 7-bromo-1H-indole-3-carboxylate could be used to synthesize compounds that act as antibacterial agents, contributing to the fight against microbial infections .
Anti-Inflammatory Uses
The biological activities of indole derivatives extend to anti-inflammatory effects. This makes methyl 7-bromo-1H-indole-3-carboxylate a valuable scaffold for developing new compounds that could potentially treat inflammation-related disorders .
Antioxidant Properties
Indole compounds have been associated with antioxidant activities. Derivatives of methyl 7-bromo-1H-indole-3-carboxylate could be synthesized to harness these properties, which are beneficial in combating oxidative stress in biological systems .
Antidiabetic Potential
Research has indicated that indole derivatives may have applications in managing diabetes. Methyl 7-bromo-1H-indole-3-carboxylate could serve as a base for creating compounds with antidiabetic properties .
Antimalarial Activity
Indole derivatives have also been investigated for their antimalarial effects. Methyl 7-bromo-1H-indole-3-carboxylate could be utilized in the synthesis of compounds aimed at treating or preventing malaria .
Mécanisme D'action
Target of Action
Methyl 7-Bromoindole-3-carboxylate, like many indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and therapeutic possibilities . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Result of Action
Indole derivatives are known to show various biologically vital properties .
Action Environment
It is generally recommended to take appropriate safety measures during the handling and storage of organic compounds to ensure personnel safety and laboratory environment safety .
Propriétés
IUPAC Name |
methyl 7-bromo-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)7-5-12-9-6(7)3-2-4-8(9)11/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJADRCKUDCXPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652975 | |
| Record name | Methyl 7-bromo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-bromo-1H-indole-3-carboxylate | |
CAS RN |
959239-01-1 | |
| Record name | Methyl 7-bromo-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959239-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-bromo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



